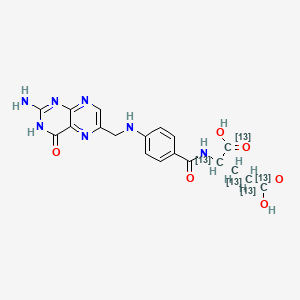![molecular formula C36H40N2O6S2 B565669 2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid CAS No. 1229114-67-3](/img/structure/B565669.png)
2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including carboxylic acid groups, ether groups, and disulfide groups. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid could make it soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Biodegradation and Environmental Impact
Complex organic molecules often undergo studies to understand their biodegradation and fate in the environment. For instance, research on ethyl tert-butyl ether (ETBE) examines its aerobic biodegradation by microorganisms in soil and groundwater, which is crucial for assessing the environmental impact of synthetic compounds. Such studies aim to characterize the microbial pathways and genetic markers involved in the degradation process, offering insights into the removal of potentially harmful substances from the environment (Thornton et al., 2020).
Antioxidant and Anticancer Properties
The antioxidant and anticancer properties of phenolic compounds, including cinnamic acid derivatives, have been extensively explored. These studies often focus on the molecular mechanisms by which these compounds exert their effects, such as free radical scavenging and the modulation of signaling pathways involved in cell proliferation and apoptosis. Research in this area contributes to the development of novel therapeutic agents for various diseases (De et al., 2011).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including their role as inhibitors of microbial and enzymatic processes, provides valuable information for the optimization of biotechnological applications. Understanding the inhibitory effects of these compounds on microbes and enzymes is essential for developing strategies to enhance the production of biofuels and bioproducts. This research area involves investigating the metabolic and genetic responses of microorganisms to various carboxylic acids (Jarboe et al., 2013).
Applications in Biomass Conversion
Lactic acid production from biomass is a key area of research focusing on the conversion of renewable resources into valuable chemicals. This process involves the fermentation of sugars derived from biomass to produce lactic acid, which serves as a precursor for a range of chemicals and polymers. Advances in this field contribute to the development of sustainable chemical production processes, highlighting the potential of biomass as an alternative to fossil fuels (Gao et al., 2011).
Mechanism of Action
Target of Action
It is identified as a derivative of pioglitazone , which is a well-known drug used in the treatment of type 2 diabetes. Pioglitazone primarily targets Peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes regulating glucose and lipid metabolism.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6S2/c1-3-25-5-11-29(37-23-25)17-19-43-31-13-7-27(8-14-31)21-33(35(39)40)45-46-34(36(41)42)22-28-9-15-32(16-10-28)44-20-18-30-12-6-26(4-2)24-38-30/h5-16,23-24,33-34H,3-4,17-22H2,1-2H3,(H,39,40)(H,41,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBWZBYFXKDCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SSC(CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)
